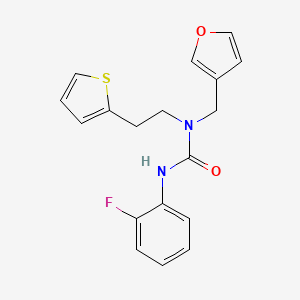

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea-based heterocyclic compound featuring a 2-fluorophenyl group, a furan-3-ylmethyl substituent, and a thiophen-2-yl ethyl chain. Urea derivatives are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities, which often enhance binding affinity to biological targets . The fluorine atom at the ortho position of the phenyl ring may improve metabolic stability and lipophilicity, as seen in fluorinated pharmaceuticals . Structural characterization of such compounds often employs X-ray crystallography tools like SHELX for refinement, ensuring precise conformational analysis .

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21(12-14-8-10-23-13-14)9-7-15-4-3-11-24-15/h1-6,8,10-11,13H,7,9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRJHCHSENUNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Urea Core: The initial step often involves the reaction of an isocyanate with an amine to form the urea core. For instance, reacting 2-fluoroaniline with an isocyanate derivative can yield the desired urea structure.

Introduction of the Furan and Thiophene Groups: Subsequent steps involve the introduction of the furan and thiophene groups through nucleophilic substitution or coupling reactions. These steps may require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions.

Final Assembly: The final step typically involves the coupling of the furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups to the urea core under controlled conditions, often using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase yields.

Purification Techniques: Implementing advanced purification techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

The compound 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : C19H19F N2 O2 S

- Molecular Weight : 356.43 g/mol

Structural Features

The compound features multiple aromatic rings, which contribute to its biological activity. The presence of fluorine, furan, and thiophene moieties enhances its pharmacological properties.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential as a drug candidate for various diseases. Its unique structure may provide specific interactions with biological targets.

Case Studies

- Anticancer Activity : Research has indicated that similar urea derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine and heterocycles like furan and thiophene can enhance the selectivity and potency of these compounds against tumor cells.

- Antimicrobial Properties : Compounds with similar structural characteristics have demonstrated antimicrobial activity. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria.

Agricultural Chemistry

The compound may have applications as a pesticide or herbicide, given the role of similar urea derivatives in agricultural chemistry.

Case Studies

- Pesticidal Activity : Urea derivatives have been studied for their ability to disrupt the growth of pests. The unique structural components of this compound could lead to the development of novel agrochemicals with improved efficacy.

Material Science

The compound's unique chemical structure allows it to be explored as a precursor for advanced materials, including polymers and nanomaterials.

Case Studies

- Polymer Synthesis : The incorporation of this compound into polymeric materials could enhance their thermal stability and mechanical properties, making them suitable for various industrial applications.

Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Key Differences :

- The urea scaffold offers flexibility in hydrogen bonding, whereas the pyrimidine ring provides rigidity and planar geometry.

Fluorophenyl-Containing Triazole Derivatives

Source : (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-prop-2-en-1-one .

| Property | Target Urea Compound | Triazole Derivative |

|---|---|---|

| Core Structure | Urea | Triazole-linked enone |

| Fluorine Position | ortho on phenyl | para on phenyl |

| Aromatic Systems | Furan, thiophene | Triazole, methylphenyl |

| Conformational Analysis | Flexible urea linkage | Rigid triazole and enone conjugation |

Key Differences :

- The para-fluorophenyl group in the triazole derivative may exhibit distinct electronic effects compared to the ortho-fluorine in the urea compound, altering dipole moments and binding modes .

- The triazole ring’s rigidity contrasts with the urea’s rotational freedom, impacting molecular docking preferences.

Fentanyl Analogs with Fluorophenyl Groups

Source : Ortho-fluoroisobutyryl fentanyl and derivatives .

| Property | Target Urea Compound | Fentanyl Analogs |

|---|---|---|

| Core Structure | Urea | Piperidine-propanamide |

| Fluorine Role | Modifies lipophilicity | Enhances opioid receptor affinity |

| Biological Target | Undefined (likely enzyme inhibition) | μ-opioid receptor |

| Toxicity Profile | Not reported | High risk of respiratory depression |

Key Differences :

- While both classes utilize fluorine for bioactivity, the urea compound lacks the piperidine-propanamide backbone critical for opioid effects .

Research Findings and Implications

- Synthetic Accessibility : The target urea compound’s synthesis may parallel methods for pyrimidin derivatives, though urea coupling requires milder conditions than cyclocondensation .

- Structure-Activity Relationships (SAR) :

- Crystallographic Insights : Tools like Mercury and SHELX enable visualization of packing patterns and hydrogen-bonding networks, critical for optimizing solid-state properties .

Biological Activity

The compound 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a structure that includes a fluorinated phenyl group, a furan moiety, and a thiophene ring. This unique combination of functional groups contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes, potentially inhibiting their activity. This can be particularly relevant in the context of cancer therapeutics and antiviral agents.

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The presence of the furan and thiophene rings may enhance this activity by stabilizing interactions with viral proteins.

- Anticancer Potential : The compound's ability to interfere with cell signaling pathways associated with cancer proliferation has been noted in various studies.

Antiviral Efficacy

Recent research has focused on the compound's antiviral properties. A study demonstrated that derivatives of similar structures exhibited IC50 values in the low micromolar range against certain viral targets, indicating significant antiviral potential.

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | SARS-CoV-2 | 0.88 | |

| Compound B | DENV | 7.2 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit cancer cell lines effectively. For instance, an analog demonstrated an EC50 value of 130 μM against breast cancer cells, suggesting potential for further investigation.

| Compound | Cancer Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| Analog A | MCF-7 (Breast) | 130 | |

| Analog B | HeLa (Cervical) | 85 | |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

- Case Study 1 : A series of urea derivatives were tested against various viral strains, showing promising results in inhibiting replication.

- Case Study 2 : In a study involving cancer cell lines, compounds similar to the target molecule were found to induce apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.